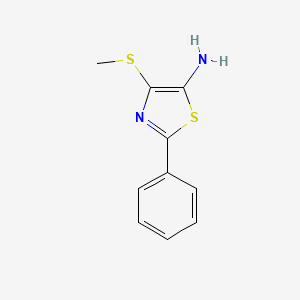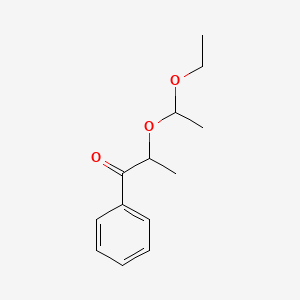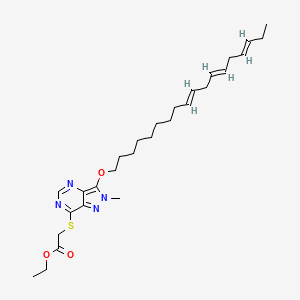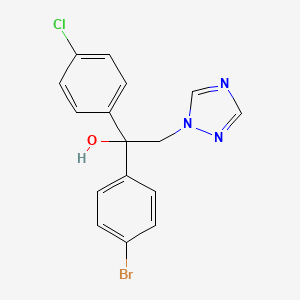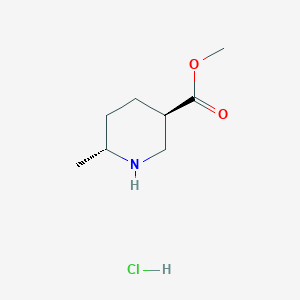
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Descripción general
Descripción
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpiperidine, which is reacted with methyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reaction under controlled conditions.
Continuous Monitoring: The reaction parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal yield and purity.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential use in the development of new pharmaceuticals.
- Evaluated for its pharmacological properties and therapeutic potential .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the manufacturing of agrochemicals and fine chemicals .
Mecanismo De Acción
The mechanism of action of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- trans-Methyl 6-methylpiperidine-3-carboxylate
- trans-Methyl 6-methylpiperidine-3-carboxylate free base
- 6-methylpiperidine-3-carboxylate derivatives
Comparison:
- Structural Uniqueness: trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride has a unique combination of a piperidine ring with a methyl ester and hydrochloride group, which distinguishes it from other similar compounds.
- Reactivity: The presence of the hydrochloride group enhances its solubility and reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its specific reactivity and solubility properties .
Propiedades
IUPAC Name |
methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIOCKRYRXGEP-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1009376-86-6 | |
| Details | Compound: 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- | |
| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009377-11-0 | |
| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009377-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



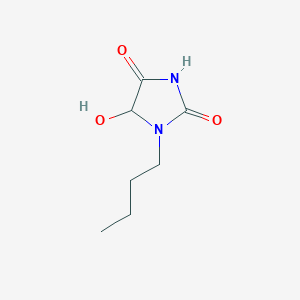
![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)
![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)
![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)
![Bis[4-(methoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044917.png)
